4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
4-(3-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a triazoloquinazoline derivative characterized by a 3-methoxyphenyl substituent at position 4 and a sulfanyl (-SH) group at position 1 of the heterocyclic core. This compound has been investigated primarily for its H1-antihistaminic activity, demonstrating potent inhibition of histamine-induced bronchospasm in guinea pigs (72.76% protection) with significantly reduced sedation (10%) compared to the reference drug chlorpheniramine maleate (71% protection, 25% sedation) . The structural features of this molecule, particularly the electron-donating methoxy group and the reactive sulfanyl moiety, contribute to its pharmacological profile and regioselective reactivity .
Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-22-11-6-4-5-10(9-11)19-14(21)12-7-2-3-8-13(12)20-15(19)17-18-16(20)23/h2-9H,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDMBNLJJCAZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326126 | |
| Record name | 4-(3-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679887 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67443-02-1 | |
| Record name | 4-(3-methoxyphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(3-Methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly its antihistaminic and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
The synthesis of this compound typically involves cyclization reactions starting from appropriate hydrazino derivatives. The compound's unique structure includes a methoxy group and a sulfanyl group, which are crucial for its biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H10N4OS |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | This compound |
Antihistaminic Activity
Research indicates that compounds within the triazoloquinazoline class exhibit significant H1-antihistaminic activity. In vivo studies conducted on guinea pigs showed that various derivatives protected against histamine-induced bronchospasm. Notably, 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated a protection rate of 72.76%, comparable to the standard drug chlorpheniramine maleate (71%) with reduced sedation effects (10% vs. 25%) .
Anticancer Activity
The anticancer potential of triazoloquinazolines has been explored in several studies. For instance, compounds have shown cytotoxic effects against various cancer cell lines such as HePG2 (liver), MCF-7 (breast), and HCT-116 (colon) with IC50 values ranging from 6.12 to 9.58 μM . The mechanism of action is believed to involve inhibition of key cellular pathways associated with proliferation and survival of cancer cells.
Study 1: H1-Antihistaminic Activity
In a study evaluating the antihistaminic properties of several triazoloquinazolines:
- Method : Guinea pigs were exposed to histamine after administration of test compounds.
- Results : All tested compounds exhibited significant protective effects against bronchospasm.
- : The derivatives could serve as prototypes for new antihistaminic agents due to their efficacy and lower sedation rates .
Study 2: Anticancer Efficacy
A series of synthesized triazoloquinazolines were tested for anticancer activity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of 4-(3-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one are best understood through comparison with analogs bearing modifications at positions 1, 4, or the triazoloquinazoline core. Key findings are summarized in Table 1 and discussed below.
Table 1: Comparison of Triazoloquinazoline Derivatives
Substituent Effects on H1-Antihistaminic Activity
- Position 4 Substituents : The 3-methoxyphenyl group in the target compound provides comparable H1-antihistaminic activity (72.76%) to the 3-ethylphenyl analog (74.6% ), suggesting that moderate electron-donating groups optimize receptor binding. In contrast, the 4-chlorophenyl derivative (72.71% ) shows slightly reduced efficacy, likely due to the electron-withdrawing nature of chlorine.
- Position 1 Substituents : Replacement of the sulfanyl (-SH) group with methyl (-CH3) in the target compound’s analog retains potency (72.76%) but may alter metabolic stability. The sulfanyl group’s nucleophilicity could enhance interactions with histamine receptors or reduce oxidative degradation .
Sedation and Selectivity
The target compound and its 1-methyl-4-(3-methoxyphenyl) analog exhibit minimal sedation (10%) compared to chlorpheniramine maleate (25–30% ). In contrast, the 3-ethylphenyl derivative (4b ) maintains low sedation despite higher potency, indicating that alkyl substituents may fine-tune selectivity.
Reactivity and Regioselectivity
The sulfanyl group at position 1 enables regioselective reactions with electrophiles, as demonstrated in studies on analogous thioamide-containing triazoloquinazolines. For example, acyl halides form kinetically controlled S-acyl intermediates before rearranging to N2-acyl derivatives, a process validated by DFT calculations . This reactivity profile distinguishes the target compound from methyl- or aryl-substituted analogs, offering pathways for prodrug development.
Divergent Pharmacological Activities
- Anticonvulsant Activity : Triazoloquinazolines with a p-fluorophenyl group (e.g., compound 3f ) exhibit potent anticonvulsant effects (ED50 = 22.0 mg/kg), highlighting the impact of fluorinated aryl groups on CNS targets.
- Antihypertensive Activity : 3-Benzyl-2-methyl derivatives show activity in spontaneously hypertensive rats, underscoring how core modifications (e.g., triazolo[5,1-b]quinazolin-9-one) redirect biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
